Benzo[B]thiophene-6-OL
Overview
Description
Benzo[B]thiophene-6-OL is a useful research compound. Its molecular formula is C8H6OS and its molecular weight is 150.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzo[B]thiophene-6-OL, also known as 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, primarily targets the Estrogen receptor alpha and Nuclear receptor coactivator 2 in humans . These receptors play a crucial role in regulating gene expression and are involved in various cellular processes.
Mode of Action
The compound’s interaction with the Estrogen receptor alpha and Nuclear receptor coactivator 2 may influence the regulation of gene expression .
Biochemical Pathways
Given its interaction with the estrogen receptor alpha and nuclear receptor coactivator 2, it is likely that it influences pathways related to gene expression and cellular regulation .
Result of Action
It is known to interact with key receptors, potentially influencing gene expression and cellular regulation
Biological Activity
Benzo[b]thiophene-6-OL, a member of the benzo[b]thiophene family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fused benzene and thiophene ring structure with a hydroxyl group at the 6-position. This unique configuration contributes to its biological activity, allowing it to interact with various biological targets.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that benzo[b]thiophene derivatives possess significant antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .
- Anti-inflammatory Effects : Compounds within this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .
- Anticancer Properties : Research indicates that benzo[b]thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. They have been identified as potential candidates for cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation .
- Cholinesterase Inhibition : Recent studies have highlighted the potential of benzo[b]thiophene-chalcone hybrids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the treatment of neurodegenerative diseases like Alzheimer’s .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, including cholinesterases, which are vital for neurotransmission .
- Cytokine Modulation : It affects the expression of cytokines such as IL-6 and IL-8 by inhibiting NF-kappa-B signaling pathways, thus contributing to its anti-inflammatory effects .
- Apoptotic Pathways : The compound can activate apoptotic pathways in tumor cells, leading to cell death and reduced tumor proliferation .
Research Findings
Several studies have explored the biological activity of benzo[b]thiophene derivatives:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzo[b]thiophene derivatives against clinical isolates of Staphylococcus aureus. The most potent derivative exhibited an MIC comparable to established antibiotics, highlighting its potential as a therapeutic agent against resistant infections .
- Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that selected benzothiophene compounds did not exhibit cytotoxicity at therapeutic concentrations while effectively inhibiting cholinesterase activity, suggesting their potential use in neurodegenerative disease management .
Properties
IUPAC Name |
1-benzothiophen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZFPKUMCZPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172906 | |
Record name | Benzo(b)thiophene-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19301-39-4 | |
Record name | Benzo[b]thiophene-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19301-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019301394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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